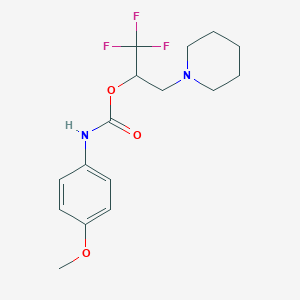

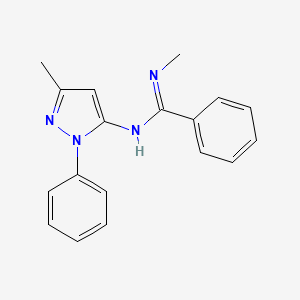

![molecular formula C18H18N2O2 B2889103 N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-32-1](/img/structure/B2889103.png)

N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a carboxamide group (CONH2), which is a functional group derived from carboxylic acid .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as aminocarbonylation, which is a type of carbonylation reaction that introduces an amine group . The reaction conditions typically involve a palladium catalyst and carbon monoxide .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as X-ray crystallography . The molecular weight of similar compounds is often less than 725 daltons, with fewer than 6 hydrogen bond donors and fewer than 20 hydrogen bond acceptors .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the cleavage of protective groups under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often evaluated using ADME (absorption, distribution, metabolism, and excretion) properties .科学的研究の応用

Antiviral and Anticancer Applications

Fused pyridine derivatives, including our compound of interest, have structural similarities with DNA bases such as adenine and guanine, which explains their effectiveness in antiviral and anticancer activities . The ability to interact with DNA or inhibit key enzymes makes them valuable in the development of new therapies for viral infections and cancer treatment.

Antituberculosis Activity

Compounds with a fused pyridine structure have shown activity against tuberculosis . Their mechanism may involve the inhibition of mycobacterial growth or interfering with the bacterial cell wall synthesis, offering a potential pathway for developing new antituberculosis drugs.

Antibacterial and Antifungal Effects

The broad-spectrum antibacterial and antifungal properties of fused pyridine derivatives make them candidates for the development of new antimicrobial agents . Their efficacy against a range of pathogens can be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Anti-inflammatory Properties

The anti-inflammatory potential of these compounds is linked to their ability to modulate the body’s inflammatory response, possibly by inhibiting the synthesis of pro-inflammatory cytokines or through the suppression of inflammatory cell activation .

Antimalarial Activity

Fused pyridine derivatives have been explored for their antimalarial properties, where they may exert their effects by inhibiting parasite growth or interfering with the life cycle of the malaria-causing Plasmodium species .

Cardiovascular Applications

Some fused pyridine derivatives have shown cardiovascular benefits, such as antihypertensive effects and coronary vasodilation . These activities are particularly important in the management of hypertension and other cardiovascular diseases.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-methyl-N-(4-propan-2-ylphenyl)furo[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-11(2)13-5-7-14(8-6-13)20-18(21)17-10-15-16(22-17)9-4-12(3)19-15/h4-11H,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGGDHPJAGUXNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

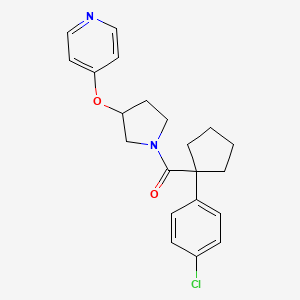

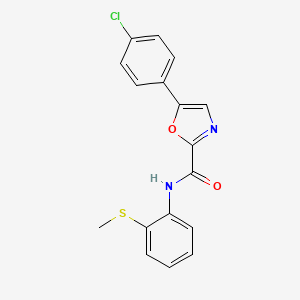

![3-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2889021.png)

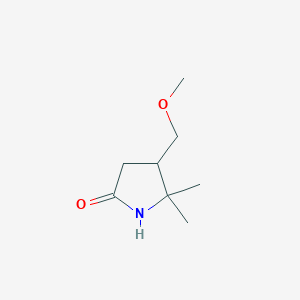

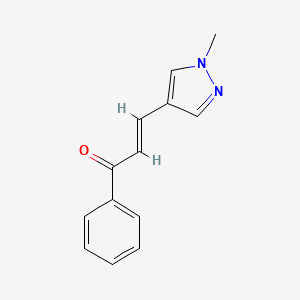

![{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B2889024.png)

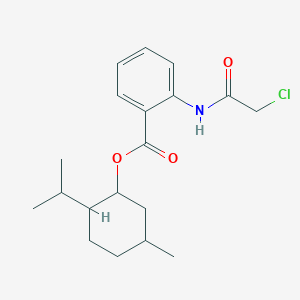

![(1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B2889025.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2889028.png)

![5-ethoxy-6-ethyl-1-methyl-3-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889033.png)

![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-(1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2889036.png)

![3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B2889038.png)